molecular formula C7H15Br2N B2464125 3-(Bromomethyl)-2,2-dimethylpyrrolidinehydrobromide CAS No. 2287316-01-0

3-(Bromomethyl)-2,2-dimethylpyrrolidinehydrobromide

Cat. No.: B2464125
CAS No.: 2287316-01-0
M. Wt: 273.012
InChI Key: AWTQISMYAMMQLF-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,2-dimethylpyrrolidinehydrobromide is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a bromomethyl group attached to a pyrrolidine ring, which is further substituted with two methyl groups. The hydrobromide salt form enhances its solubility in water, making it useful in various chemical reactions and applications.

Properties

IUPAC Name

3-(bromomethyl)-2,2-dimethylpyrrolidine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN.BrH/c1-7(2)6(5-8)3-4-9-7;/h6,9H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTQISMYAMMQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1)CBr)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,2-dimethylpyrrolidinehydrobromide typically involves the bromination of 2,2-dimethylpyrrolidine. One common method includes the reaction of 2,2-dimethylpyrrolidine with bromine in the presence of a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of hydrobromic acid as a brominating agent in the presence of a suitable solvent like xylene can facilitate the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,2-dimethylpyrrolidinehydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or bromides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are common reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include brominated oxides.

    Reduction: Products include methyl-substituted pyrrolidines.

Scientific Research Applications

3-(Bromomethyl)-2,2-dimethylpyrrolidinehydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,2-dimethylpyrrolidinehydrobromide involves its interaction with nucleophiles due to the presence of the bromomethyl group. This group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)pyrrolidinehydrobromide
  • 2,2-Dimethylpyrrolidine
  • 3-(Chloromethyl)-2,2-dimethylpyrrolidinehydrobromide

Uniqueness

3-(Bromomethyl)-2,2-dimethylpyrrolidinehydrobromide is unique due to the presence of both the bromomethyl group and the dimethyl substitution on the pyrrolidine ring. This combination imparts specific reactivity and solubility properties that are advantageous in various chemical reactions and applications .

Biological Activity

3-(Bromomethyl)-2,2-dimethylpyrrolidinehydrobromide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with bromomethyl and dimethyl substituents. Its molecular formula is C7_7H12_{12}Br2_2N, and it has a molecular weight of approximately 256.08 g/mol. The presence of bromine in its structure may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. The bromomethyl group is hypothesized to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects, including:

  • Antimicrobial Activity : Initial investigations have shown that this compound possesses antimicrobial properties against various bacterial strains.
  • Cytotoxicity : Studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
  • Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits in models of neurodegeneration.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
NeuroprotectionProtection against neuronal damage

Case Studies

A review of available literature highlights several case studies that illustrate the biological activity of this compound:

  • Case Study 1 : A study investigated the compound's effects on human cancer cell lines, revealing significant cytotoxicity at micromolar concentrations. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
  • Case Study 2 : In a laboratory setting, the compound was tested for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results showed a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating infections.

Research Findings

Recent research has focused on elucidating the specific molecular targets and pathways influenced by this compound. Notable findings include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes, which could have implications for drug development.
  • Receptor Binding Studies : Binding affinity assays indicate that it may selectively bind to specific receptors, further supporting its potential therapeutic applications.

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